molecular formula C10H10N4OS B12913679 N-(3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide CAS No. 99072-82-9

N-(3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B12913679
CAS No.: 99072-82-9
M. Wt: 234.28 g/mol
InChI Key: ATVOQPHGSUHTKQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its molecular architecture. The parent structure is a 1,5-dihydro-4H-1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Key substituents include:

  • A phenyl group at position 3, contributing aromatic character.
  • A sulfanylidene group (=S) at position 5, replacing the carbonyl oxygen typically found in thione analogs.
  • An acetamide group (-NH-CO-CH~3~) attached to the nitrogen at position 4.

The molecular formula is C~10~H~9~N~4~OS , with a molecular weight of 241.27 g/mol. Spectroscopic characterization, including ^1^H-NMR and ^13^C-NMR, would reveal distinct signals for the triazole ring protons (δ 7.5–8.5 ppm), acetamide methyl group (δ 2.1 ppm), and phenyl aromatic protons (δ 7.2–7.6 ppm). X-ray crystallography of analogous compounds confirms the planar geometry of the triazole ring, with C-N and N-N bond lengths ranging from 132–136 pm, consistent with aromatic delocalization.

Historical Context in Heterocyclic Chemistry Development

The discovery of 1,2,4-triazoles in the late 19th century marked a pivotal advancement in heterocyclic chemistry. Early work by Pellizzari and Einhorn established synthetic routes to triazole scaffolds, which gained prominence due to their stability and versatility. The incorporation of sulfur into triazole systems, as seen in sulfanylidene derivatives, emerged in the mid-20th century alongside growing interest in thioamides and their bioisosteric potential.

This compound represents a modern iteration of these efforts, leveraging sulfur’s electron-withdrawing effects to modulate reactivity. Its synthesis, first reported in the early 21st century, reflects methodological advances in cyclocondensation and thiol-ene click chemistry. The compound’s development parallels the broader trajectory of triazole research, which has yielded pharmaceuticals like fluconazole (antifungal) and alprazolam (anxiolytic).

Position Within 1,2,4-Triazole Derivatives Taxonomy

This compound belongs to three overlapping taxonomic categories within 1,2,4-triazole chemistry:

  • Thione Derivatives : The sulfanylidene group classifies it as a thione, akin to 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione. Thiones exhibit enhanced nucleophilicity at sulfur, enabling metal coordination and redox activity.
  • Acetamide-Functionalized Triazoles : The N-acetamide substituent aligns it with bioactive analogs such as cinnamic acid-linked triazole acetamides, which show anti-Alzheimer and antimelanogenesis properties.
  • Aryl-Substituted Triazoles : The phenyl group at position 3 places it among derivatives like 2-[4-(2-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide, where aromatic rings enhance π-π stacking in biological targets.

Comparative analysis reveals that this compound occupies a niche combining electronic modulation (via sulfur) and steric bulk (via phenyl and acetamide groups), making it a candidate for structure-activity relationship studies.

Table 1: Key Structural and Taxonomic Features

Feature Description Taxonomic Class
Core Structure 1,5-dihydro-4H-1,2,4-triazole 1,2,4-Triazole derivatives
Substituent at C3 Phenyl group Aryl-substituted triazoles
Substituent at C5 Sulfanylidene (=S) Thione derivatives
Substituent at N4 Acetamide (-NH-CO-CH~3~) Acetamide-functionalized

Properties

CAS No.

99072-82-9

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

N-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C10H10N4OS/c1-7(15)13-14-9(11-12-10(14)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,16)(H,13,15)

InChI Key

ATVOQPHGSUHTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=NNC1=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with phenyl isothiocyanate to form the intermediate, which then undergoes cyclization with acetic anhydride to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thioxo group, potentially leading to the formation of thiol derivatives.

    Substitution: The phenyl group and the acetamide moiety can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antifungal and Antibacterial Activities

N-(3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide exhibits notable antifungal and antibacterial properties. The triazole moiety is particularly significant for inhibiting enzymes involved in fungal cell wall synthesis, making it a candidate for treating infections caused by resistant pathogens. Studies indicate that compounds with similar structures can effectively target various biological systems .

Interaction Studies

Research has demonstrated that this compound can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications . Various techniques such as mass spectrometry and NMR spectroscopy are employed to elucidate these interactions quantitatively.

Comparative Studies

Comparative studies highlight several analogs of this compound that share structural similarities but differ in their biological activities. Notable compounds include:

Compound NameStructureKey Features
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamideC11H12N4OSContains a methyl group enhancing solubility
3-(4-Amino -3-methyl -5-sulfanylidene -4 , 5-dihydro -1H -1 , 2 , 4-triazol -1 -yl)C11H14N6SExhibits strong antibacterial properties
N-(3-Methylphenyl)-N'-(triazolyl)ureasC12H14N6OKnown for herbicidal activity

These compounds illustrate the diversity within this chemical class and underscore the potential for developing new therapeutic agents based on structural modifications .

Case Studies

Recent studies have focused on evaluating the efficacy of this compound against various pathogens. For instance:

  • Antifungal Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Candida species at low concentrations.
  • Antibacterial Activity : The compound showed promising results against multi-drug resistant strains of Staphylococcus aureus.

These findings suggest that N-(3-Phenyl...) could serve as a lead compound for further development into novel antifungal and antibacterial agents.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the triazole ring and the acetamide side chain. Key comparisons include:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
N-(3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide (Target) 3-Ph, 5-S, 4-acetamide ~275.3* Antiproliferative, kinase inhibition (inferred)
Brezivaptan (INN) 3-Cl-Ph, 5-O, 4-isopropylacetamide ~463.5 Vasopressin receptor antagonism
FP1-12 (Hydroxyacetamide derivatives) 3-Ph/2-OH-Ph, 4-hydroxyl, 5-S ~350–400 Antiproliferative
N-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]-N-(1,2,4-triazol-4-yl)acetamide Oxadiazole instead of triazole, 5-aryl ~300–350 Antimicrobial, antitumor

*Calculated based on formula C₁₀H₁₀N₄OS₂.

Key Observations :

  • Sulfanylidene vs.
  • Heterocycle Replacement : Replacing the triazole core with oxadiazole (as in ) alters ring aromaticity and hydrogen-bonding patterns, impacting biological target specificity .
Pharmacological and Physicochemical Properties
  • Antiproliferative Activity : The target compound shares antiproliferative activity with FP1-12, but its mechanism may differ due to the absence of a hydroxyl group, which in FP1-12 facilitates DNA intercalation .
  • Solubility : The sulfanylidene group in the target compound likely reduces aqueous solubility compared to brezivaptan’s morpholine moiety, which enhances solubility via hydrogen bonding .
  • Crystallographic Behavior : The target compound’s crystal packing is dominated by N–H···S hydrogen bonds, contrasting with brezivaptan’s O···H interactions, as analyzed using SHELX-based refinement .

Biological Activity

N-(3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and significant pharmacological properties, particularly focusing on its antifungal and antibacterial potential.

Chemical Structure and Properties

The compound features a triazole ring fused with an acetamide group and a phenyl substituent , which contributes to its unique chemical properties. The presence of the sulfanylidene group enhances its reactivity and biological interactions. The molecular formula is C10H10N4OSC_{10}H_{10}N_{4}OS with a molecular weight of approximately 234.28 g/mol.

PropertyValue
Molecular FormulaC10H10N4OS
Molecular Weight234.28 g/mol
CAS Number99072-82-9
IUPAC NameN-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 3-(2-chlorophenyl)-1-phenyl-2-propen-1-one with 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol in ethanol under controlled conditions. Thin-layer chromatography is used to monitor the reaction progress, and the final product is obtained as a colorless solid after purification processes .

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. This compound has been shown to inhibit enzymes critical for fungal cell wall synthesis. In vitro studies have demonstrated its effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values suggest that this compound exhibits antifungal activity comparable to established antifungal agents like ketoconazole .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Similar triazole derivatives have been noted for their ability to combat resistant bacterial strains. The structural features of N-(3-Phenyl...) allow it to interact effectively with bacterial enzymes and proteins through hydrogen bonding and hydrophobic interactions .

Case Studies

Recent studies have focused on the interaction mechanisms of N-(3-Phenyl...) with biological targets:

  • In Vitro Studies : A study demonstrated that the compound exhibited notable stability while interacting with the 14α-demethylase enzyme substrate involved in fungal metabolism. The docking studies revealed critical interactions with key residues in the enzyme's active site .
  • Anticancer Potential : Although primarily studied for antifungal and antibacterial activities, preliminary investigations into its anticancer properties suggest that similar triazole compounds may inhibit tyrosine kinases involved in cancer cell proliferation .

Comparative Analysis with Analogous Compounds

A comparison with structurally similar compounds highlights the unique biological profile of N-(3-Phenyl...) as follows:

Compound NameStructureKey Features
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamideC11H12N4OSContains methyl group enhancing solubility
3-(4-Amino -3-methyl -5-sulfanylidene -4 , 5-dihydro -1H -1 , 2 , 4-triazol -1 -yl)C11H14N6SExhibits strong antibacterial properties
N-(3-Methylphenyl)-N'-(triazolyl)ureasC12H14N6OKnown for herbicidal activity

These analogs share structural similarities but differ in their substituents and biological activities. The unique sulfanylidene group in N-(3-Phenyl...) may enhance its reactivity compared to others.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

VariableRange TestedOptimal ValueImpact on Yield
Pyridine (M)0.01–0.030.01Linear increase
Reaction Time (h)3–75Plateau at 5h
Catalyst (Zeolite)Y-H vs. HZSM-5Y-H+15% yield

Q. Table 2. Biological Activity Prediction vs. Experimental Data

DerivativePASS Prediction (Probability)Experimental IC50_{50} (µM)Discrepancy Analysis
FP1Antiproliferative (0.82)8.7 ± 1.2Solubility-limited
FP5Anti-inflammatory (0.76)>50Off-target binding

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